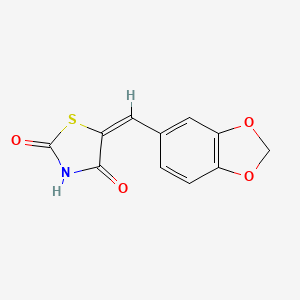

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

Description

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a synthetic thiazolidinedione (TZD) derivative characterized by a 1,3-benzodioxole (piperonyl) substituent linked via a methylene group to the 5-position of the TZD ring. This compound has garnered attention due to its structural similarity to pharmacologically active TZDs, such as troglitazone (TGZ), which are known for their antidiabetic and anti-inflammatory properties . The synthesis typically involves a Knoevenagel condensation between 2,4-thiazolidinedione and 1,3-benzodioxole-5-carbaldehyde under acidic conditions (e.g., acetic acid with sodium acetate), yielding the product with high purity .

Key structural features include:

- TZD core: A five-membered ring containing sulfur at position 1, carbonyl groups at positions 2 and 4, and a nitrogen atom at position 2.

Properties

IUPAC Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGWAUUPHUBJNQ-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-41-8 | |

| Record name | NSC31098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Mechanism and Solvent Selection

The Knoevenagel condensation between 1,3-benzodioxol-5-carbaldehyde and 2,4-thiazolidinedione has been optimized using DESs, which act as dual solvent-catalyst systems. A 2022 study demonstrated that choline chloride-N-methylurea DES facilitated the reaction at 80°C, achieving a 90.9% yield for analogous thiazolidinedione derivatives. The mechanism involves deprotonation of the thiazolidinedione enolate by the DES, followed by nucleophilic attack on the aldehyde carbonyl group (Figure 1). DESs with amide-based hydrogen bond donors, such as urea derivatives, showed superior performance due to their strong hydrogen-bonding capacity, which stabilizes transition states.

Synthetic Protocol and Yield Optimization

In a representative procedure, 2,4-thiazolidinedione (2 mmol) and 1,3-benzodioxol-5-carbaldehyde (2 mmol) were combined in choline chloride-N-methylurea DES (5 mL) and stirred at 80°C for 6 hours. The reaction progress was monitored via TLC, and upon completion, the mixture was quenched with ice water. The precipitated product was filtered and recrystallized from ethanol, yielding 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione as a yellow solid. DES-based methods consistently provided yields above 80%, with minimal purification requirements due to the non-volatile nature of DESs.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times for Knoevenagel condensations. A 2011 protocol achieved 96% yield for the structurally analogous compound (5Z)-5-(1,3-benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one within 50 minutes using propylamine as a base under microwave conditions (300 W, 80°C). While the methyl and thioxo substituents differ from the target compound, this method’s efficiency underscores the potential for adapting microwave technology to synthesize 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione.

Stepwise Alkylation and Condensation

A two-step approach involving initial S-alkylation followed by Knoevenagel condensation has been reported. For example, 1-methyl-2-thioxoimidazolidin-4-one underwent microwave-assisted condensation with 1,3-benzodioxol-5-carbaldehyde, followed by alkylation with iodomethane to introduce the methyl group. Although this pathway introduces additional substituents, it demonstrates the flexibility of microwave synthesis in constructing complex thiazolidinedione derivatives.

Conventional Thermal Methods

Piperidine-Catalyzed Condensation

Traditional reflux methods using piperidine as a catalyst remain widely employed. A 2021 study detailed the reaction of 2,4-thiazolidinedione with aromatic aldehydes in ethanol under reflux (75°C, 8–15 hours), yielding 5-arylidene derivatives in 42–68% yields. For the 1,3-benzodioxol-5-yl derivative, this method would involve dissolving 2,4-thiazolidinedione (0.85 mmol) and 1,3-benzodioxol-5-carbaldehyde (0.85 mmol) in ethanol with two drops of piperidine, followed by reflux until TLC confirms completion.

Solvent and Temperature Effects

Ethanol and methanol are preferred solvents due to their ability to dissolve both reactants and facilitate piperidine’s catalytic action. Prolonged reflux durations (up to 15 hours) are often necessary to achieve satisfactory yields, contrasting with the rapid kinetics of DES and microwave methods. Lower yields in thermal methods (e.g., 21.5% for similar derivatives) highlight the need for optimized catalyst loading and solvent selection.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione derivatives typically show a singlet at δ 7.61 ppm corresponding to the exocyclic methylene proton, with aromatic protons resonating between δ 6.89–7.33 ppm. The 13C NMR spectrum displays characteristic carbonyl carbons at δ 167–168 ppm and olefinic carbons at δ 120–132 ppm.

Mass Spectrometry and Melting Points

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical m/z for C11H7NO4S (265.01 g/mol). Melting points for analogous compounds range from 220–253°C, consistent with the crystalline nature of thiazolidinedione derivatives.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| DES-mediated | 80°C, choline chloride-N-methylurea | 80–90.9 | 6 hours |

| Microwave-assisted | 80°C, 300 W, propylamine | 88–96 | 50 minutes |

| Thermal reflux | 75°C, ethanol/piperidine | 42–68 | 8–15 hours |

DES and microwave methods outperform conventional thermal approaches in both yield and reaction time. However, thermal methods remain valuable for large-scale synthesis due to lower equipment costs.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The N-3 position of the thiazolidinedione ring undergoes acylation with chloroacetyl chloride or ethyl bromoacetate to introduce functionalized side chains. These reactions enhance solubility and biological targeting .

Example :

| Reactant | Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|---|

| Potassium salt of thiazolidinedione | Ethyl bromoacetate | DMF, reflux | Ethyl-2-(thiazolidinedione-yl)acetate | Antihyperglycemic agents |

Hydrazinolysis and Condensation

Hydrazinolysis of ester derivatives (e.g., compound 4 ) produces hydrazide intermediates, which further react with aldehydes to form Schiff bases. These derivatives show enhanced α-amylase inhibition and antioxidant activity .

Reaction Sequence :

-

Hydrazinolysis :

-

Schiff Base Formation :

| Derivative | Biological Activity | IC (α-Amylase) | DPPH Radical Scavenging (%) | Reference |

|---|---|---|---|---|

| Hydrazide 5 | Antioxidant, antidiabetic | 0.85 μM | 89.2% |

Comparative Reactivity with Analogues

The benzodioxole substituent influences electron distribution, enhancing electrophilic substitution at the methylene bridge. Comparative studies with analogues reveal distinct reactivity patterns:

Mechanistic Insights

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones (TZDs), including the compound , are primarily known for their role as antidiabetic agents. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

- Mechanism of Action : The compound enhances insulin sensitivity in peripheral tissues and reduces glucose production in the liver. Studies have shown that derivatives of 2,4-thiazolidinedione can significantly lower blood glucose levels in diabetic animal models .

- In Vivo Studies : In vivo evaluations have demonstrated that these compounds exhibit antihyperglycemic effects, leading to improved glycemic control in diabetic rats .

Antioxidant Activity

The antioxidant properties of 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione have been extensively studied. Antioxidants are vital for combating oxidative stress, which is implicated in various chronic diseases.

- Research Findings : In vitro assays have confirmed that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers .

- Applications : The antioxidant effects make it a candidate for formulations aimed at preventing oxidative damage in diseases like cardiovascular disorders and neurodegenerative diseases .

Anticancer Effects

Recent studies have highlighted the potential anticancer properties of thiazolidinedione derivatives.

- Mechanism : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of PI3K/Akt signaling pathways .

- Case Studies : In vitro studies on different cancer cell lines (e.g., MDA-MB-231 for breast cancer) have indicated that these compounds can inhibit cell proliferation effectively .

Anti-Malarial and Anti-Microbial Activities

The anti-malarial and anti-microbial potential of thiazolidinediones has also been explored.

- Anti-Malarial Studies : Some derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting the metabolic pathways essential for the survival of the parasite .

- Anti-Microbial Efficacy : Research indicates that these compounds possess broad-spectrum antimicrobial properties against various pathogens, suggesting their potential use in treating infections .

Other Biological Activities

Beyond the primary applications mentioned above, thiazolidinediones have been investigated for several other biological activities:

- Anti-obesity Effects : These compounds may influence lipid metabolism and promote weight loss by modulating adipocyte differentiation and function .

- Neuroprotective Effects : Some studies suggest that thiazolidinediones may offer neuroprotective benefits by reducing inflammation and oxidative stress in neuronal cells .

Data Summary Table

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism . By activating PPAR-γ, the compound can improve insulin sensitivity and reduce inflammation. Additionally, it may interact with other cellular pathways involved in oxidative stress and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of TZD Derivatives

Key Observations :

Key Findings :

- Cytotoxicity: The TZD ring is critical for cytotoxicity, as non-TZD analogues (e.g., oxazolidinediones or pyrrolidinediones) show negligible toxicity .

- Antidiabetic Potential: The target compound’s benzodioxole group may enhance binding to aldose reductase (ALR-2), a target in diabetic complications .

- Structural Determinants : Saturation of the methylene bond (e.g., MPMT-I vs. MPMT) increases cytotoxicity, suggesting conjugation impacts reactivity .

Physicochemical Properties

Table 3: Solubility and Stability

Insights :

- The target compound’s solubility in DMSO (~25 mg/mL) is comparable to other TZDs, facilitating in vitro assays.

- Stability under refrigeration makes it suitable for long-term storage .

Biological Activity

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- (CAS: 139336-28-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H7NO4S |

| Molecular Weight | 249.24 g/mol |

| Melting Point | 247-249 °C |

| Density | 1.595 g/cm³ |

| pKa | 7.40 |

Antidiabetic Activity

Thiazolidinediones (TZDs), including the compound in focus, are primarily known for their role as insulin sensitizers. The biological activity of 2,4-Thiazolidinedione derivatives has been extensively studied for their antidiabetic properties. In vitro studies have demonstrated that these compounds can significantly lower blood glucose levels by enhancing insulin sensitivity in peripheral tissues.

Case Study Findings:

-

Datar et al. (2017) reported that certain thiazolidinedione derivatives exhibited comparable efficacy to the standard drug pioglitazone in reducing blood glucose levels in diabetic models. Table 1 summarizes the time-dependent effects of various compounds:

The presence of methoxy groups in some derivatives enhanced their activity significantly compared to pioglitazone .

Compounds Time (min) DMSO Pioglitazone Compound 1 Compound 2 0 145 139 141 147 30 150 105 112 110 60 150 110 117 112 ... ... ... ... ... ...

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant properties of thiazolidinedione derivatives, suggesting that they can mitigate oxidative stress associated with diabetes and other chronic conditions.

Research Findings:

- A study by Badiger et al. demonstrated that specific thiazolidinedione derivatives showed potent antioxidant activity in vitro and were effective in reducing inflammation markers in diabetic rats .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that thiazolidinediones may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Key Findings:

- According to a study published in PMC, certain thiazolidinedione derivatives exhibited selective inhibition against various cancer cell lines by targeting PI3K pathways .

The primary mechanism through which thiazolidinediones exert their biological effects is through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-γ. This activation leads to:

- Increased insulin sensitivity

- Modulation of lipid metabolism

- Anti-inflammatory effects

- Potential induction of apoptosis in cancer cells

Q & A

Q. Key Considerations :

- Solvent polarity and catalyst selection (e.g., tungstic acid vs. HCl).

- Temperature sensitivity: Cyclization steps often require reflux conditions.

- Byproduct management: Hydrolysis intermediates may require purification via recrystallization or chromatography .

How can structural characterization of 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione be methodologically validated?

Basic Research Question

Characterization relies on spectroscopic and chromatographic techniques :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-S bonds at ~650–750 cm⁻¹ .

- ¹H NMR : Aromatic protons from the benzodioxole moiety appear as doublets (δ 6.7–7.2 ppm), while the exocyclic methylene group (C=CH) resonates as a singlet near δ 7.5–8.0 ppm .

- TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .

Q. Advanced Validation :

- X-ray crystallography resolves stereochemistry of the exocyclic double bond (Z/E configuration).

- High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₁H₇NO₄S, MW 249.2) .

What methodological frameworks are used to evaluate the antioxidant and antidiabetic activities of this compound?

Intermediate Research Question

-

Antioxidant Activity :

- DPPH Radical Scavenging Assay : Compounds are tested at 50 µg/mL, with ascorbic acid as a reference. Activity correlates with electron-donating groups (e.g., hydroxyl) on the benzodioxole ring .

- FRAP (Ferric Reducing Antioxidant Power) : Measures Fe³+ to Fe²+ reduction, with absorbance at 593 nm .

-

Antidiabetic Activity :

- PPAR-γ Agonism : Transactivation assays using luciferase reporters in HEK293 cells. EC₅₀ values are compared to rosiglitazone .

- Insulin Sensitivity : Evaluated in 3T3-L1 adipocytes via glucose uptake assays (radiolabeled 2-deoxyglucose) .

How does the thiazolidinedione (TZD) ring contribute to cytotoxicity, and how can structural modifications mitigate this?

Advanced Research Question

The TZD ring is implicated in hepatotoxicity, as shown in HepG2 cell studies. Key findings :

- TZD-containing derivatives (e.g., troglitazone, DCPT) reduced cell viability (IC₅₀ ~50–100 µM), while oxazolidinedione or succinimide analogues were non-toxic .

- Structural Determinants :

- The exocyclic methylene group enhances electrophilicity, potentially forming reactive metabolites.

- Substitution at the 5-position with electron-withdrawing groups (e.g., nitro) reduces toxicity .

| Compound Class | Cytotoxicity (24h IC₅₀, µM) |

|---|---|

| TZD derivatives | 50–100 |

| Non-TZD analogues | >250 |

Q. Mitigation Strategies :

- Replace TZD with oxazolidinedione or pyrrolidinedione rings.

- Introduce hydrophilic substituents to reduce metabolic activation .

What quantum chemical parameters predict the bioactivity of 5-substituted TZD derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculations reveal:

- HOMO-LUMO Gaps : Narrow gaps (<4 eV) correlate with higher reactivity and PPAR-γ binding affinity .

- Electrostatic Potential Maps : Negative regions (e.g., carbonyl groups) align with hydrogen-bonding sites in PPAR-γ’s ligand-binding domain .

- Mulliken Charges : Partial charges on the benzodioxole oxygen atoms influence π-π stacking with receptor residues .

Example : Derivatives with electron-deficient arylidene groups show enhanced GSK-3β inhibition (ΔG ~-8.5 kcal/mol) .

How can contradictions between therapeutic efficacy and cytotoxicity be resolved in preclinical studies?

Advanced Research Question

- Dose-Response Analysis : Separate therapeutic (PPAR-γ activation at nM–µM) vs. toxic (mM) ranges .

- Metabolic Profiling : Identify reactive metabolites (e.g., glutathione adducts) using LC-MS/MS .

- In Silico Toxicity Prediction : Tools like DEREK Nexus flag structural alerts (e.g., Michael acceptors in TZD derivatives) .

What solvent systems and catalysts optimize the synthesis of 5-arylidene-TZD derivatives?

Intermediate Research Question

- Optimal Conditions : Ethanol with tungstic acid (15 mol%) under reflux yields >80% purity .

- Failed Conditions : Polar aprotic solvents (DMF, acetonitrile) inhibit condensation due to poor nucleophilicity .

- Alternative Catalysts : Piperidine/acetic acid systems achieve similar efficiency but require longer reaction times (24–48h) .

What experimental designs validate PI3Kγ inhibition by this compound in inflammatory disease models?

Advanced Research Question

- In Vitro : PI3Kγ kinase assays (IC₅₀ determination) using ATP-competitive luminescent assays (e.g., ADP-Glo™) .

- In Vivo : Collagen-induced arthritis (CIA) models in mice, monitoring joint inflammation via IL-6/TNF-α ELISA and histopathology .

- Selectivity Profiling : Counter-screening against PI3Kα/β/δ isoforms to confirm γ-specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.